molecular formula C18H21ClN2O4 B2487112 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide CAS No. 887213-81-2

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2487112
CAS No.: 887213-81-2
M. Wt: 364.83
InChI Key: ODRHHYGULSYXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a furan ring, and a morpholinoethyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(furan-2-yl)-2-morpholinoethanol: This intermediate can be synthesized by reacting furfural with morpholine in the presence of a reducing agent.

    Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 2-(furan-2-yl)-2-morpholinoethanol using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-methylphenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide: Similar structure with a methyl group instead of chlorine.

    2-(4-nitrophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenoxy group in 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c19-14-3-5-15(6-4-14)25-13-18(22)20-12-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRHHYGULSYXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.